

Investigating the Covalent Binding of BTK Inhibitor 13: A Technical Guide

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Compound of Interest

Compound Name: *BTK inhibitor 13*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the covalent binding of Bruton's tyrosine kinase (BTK) inhibitor 13, also identified in scientific literature as compound 8. This document outlines the inhibitor's potency, pharmacokinetic profile, and the experimental methodologies used for its characterization. The information is intended to support researchers and professionals in the field of drug development in understanding the molecular interactions and therapeutic potential of this class of inhibitors.

Quantitative Data Summary

BTK inhibitor 13 (compound 8) has been characterized as a potent and orally active irreversible inhibitor of BTK. The following tables summarize the key quantitative data from preclinical studies, providing a comparative overview of its activity and pharmacokinetic properties.

Table 1: In Vitro Potency of **BTK Inhibitor 13** and Related Compounds

Compound	BTK IC50 (nM)
Inhibitor 13 (Compound 8)	2.1
Ibrutinib (Reference)	2.0
Compound 1	921
Compound 2	>10,000
Compound 3	1675
Compound 4	>10,000
Compound 5	1244
Compound 6	4664
Compound 17	13.2
Compound 18	1.2

Table 2: Pharmacokinetic Profile of **BTK Inhibitor 13** in Mice

Parameter	Value
Dose (Oral)	10 mg/kg
Cmax (ng/mL)	252
Tmax (h)	0.25
AUC (ng·h/mL)	128
T1/2 (h)	1.25

Experimental Protocols

The characterization of **BTK inhibitor 13** involved several key experimental procedures to determine its biochemical potency, cellular activity, and in vivo efficacy.

BTK Enzyme Inhibition Assay (Biochemical)

This assay determines the half-maximal inhibitory concentration (IC₅₀) of the compound against the purified BTK enzyme.

- Enzyme: Recombinant human BTK.
- Substrate: A suitable peptide substrate for BTK.
- ATP Concentration: Kept at the K_m value for BTK.
- Procedure:
 - The BTK enzyme is incubated with varying concentrations of the inhibitor.
 - The kinase reaction is initiated by the addition of ATP and the peptide substrate.
 - The reaction is allowed to proceed for a specified time at room temperature.
 - The amount of phosphorylated substrate is quantified, typically using a luminescence-based method such as the ADP-Glo™ Kinase Assay.
 - IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular BTK Autophosphorylation Assay

This assay measures the inhibitor's ability to block BTK activity within a cellular context by assessing its autophosphorylation.

- Cell Line: A suitable cell line endogenously expressing BTK (e.g., TMD8).
- Procedure:
 - Cells are treated with various concentrations of the BTK inhibitor for a defined period.
 - Cell lysates are prepared.
 - The levels of phosphorylated BTK (pBTK) and total BTK are determined by Western blotting or a suitable immunoassay.

- The ratio of pBTK to total BTK is calculated to determine the extent of inhibition.

In Vivo Efficacy Model: Mouse Collagen-Induced Arthritis (CIA)

This model is used to evaluate the therapeutic efficacy of the BTK inhibitor in a preclinical model of rheumatoid arthritis.[\[1\]](#)

- Animal Model: DBA/1J mice.[\[1\]](#)
- Induction of Arthritis: Mice are immunized with bovine type II collagen emulsified in Freund's Complete Adjuvant.[\[1\]](#) A booster immunization is given 21 days later.[\[1\]](#)
- Treatment: Once arthritis is established, mice are orally administered the BTK inhibitor daily for a specified duration.[\[1\]](#)
- Assessment:
 - Clinical Scoring: Paw swelling and joint inflammation are scored daily using an arthritis index.[\[1\]](#)
 - Histopathology: At the end of the study, joints are collected for histological analysis to assess cartilage and bone damage.[\[1\]](#)
 - Biomarker Analysis: Blood samples may be collected to measure levels of anti-collagen antibodies and inflammatory cytokines.

Pharmacokinetic Analysis in Mice

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the BTK inhibitor.

- Animal Model: Male ICR mice.
- Administration: A single oral dose of the inhibitor is administered.
- Sample Collection: Blood samples are collected at various time points post-administration.

- Analysis:
 - Plasma is separated from the blood samples.
 - The concentration of the inhibitor in the plasma is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2) are calculated from the plasma concentration-time profile.

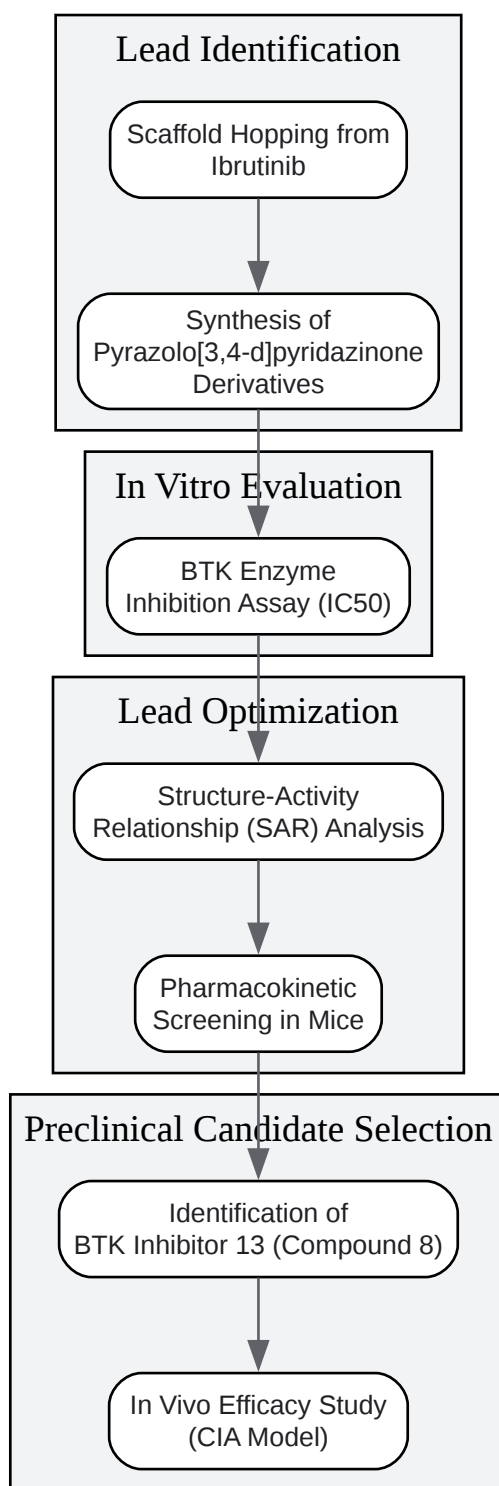
Visualizations

The following diagrams illustrate the key pathways and workflows related to the investigation of **BTK inhibitor 13**.



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Caption: BTK Signaling Pathway and Covalent Inhibition.



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Caption: Discovery Workflow for **BTK Inhibitor 13**.

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References

- 1. Development of a Bruton's Tyrosine Kinase (Btk) Inhibitor, ONO-4059: Efficacy in a Collagen Induced Arthritis (CIA) Model Indicates Potential Treatment for Rheumatoid Arthritis (RA) - ACR Meeting Abstracts [acrabstracts.org]
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